

# optimizing TDI-011536 dosage for different organs

Author: BenchChem Technical Support Team. Date: December 2025



## **Technical Support Center: TDI-011536**

Welcome to the technical support center for **TDI-011536**, a potent LATS kinase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of **TDI-011536** dosage for various organs in your experiments.

## Frequently Asked Questions (FAQs)

## General

- What is TDI-011536 and what is its mechanism of action? TDI-011536 is a potent and specific inhibitor of LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1][2] By inhibiting LATS kinases, TDI-011536 prevents the phosphorylation of Yes-associated protein (YAP), a transcriptional co-activator.[2][3] This leads to the nuclear translocation of YAP, where it associates with TEAD transcription factors to promote the expression of genes involved in cell proliferation and tissue regeneration.[2] TDI-011536 is an improved analog of the earlier LATS kinase inhibitor, TRULI.[2][3]
- What are the common research applications for TDI-011536? TDI-011536 is primarily used
  in regenerative medicine research to promote the proliferation of cells in tissues that typically
  have limited regenerative capacity.[3][4] It has been shown to be effective in promoting the
  proliferation of cardiomyocytes, retinal pigment epithelium, and Müller glia.[3][5]



• What is the in vitro potency of **TDI-011536**? **TDI-011536** is a highly potent inhibitor of LATS kinases, with an in vitro IC50 of 0.76 nM.[6] In cell-based assays, it prevents YAP phosphorylation with an EC50 of 10 nM.[6]

#### Dosage and Administration

- What is a recommended starting dose for in vivo experiments in mice? For systemic
  administration in mice via intraperitoneal (i.p.) injection, a starting dose of 200 mg/kg has
  been shown to be effective in reducing YAP phosphorylation in the heart, liver, and skin for at
  least 4 hours.[3][7] However, lower doses of 100 mg/kg and 50 mg/kg have also
  demonstrated significant effects at 2 hours post-injection.[3][7]
- How long does the effect of TDI-011536 last in vivo? The duration of action is dose-dependent. At 200 mg/kg, a significant reduction in phosphorylated YAP (pYAP) is observed for at least 4 hours in the heart, liver, and skin, with levels returning to baseline within a day. [3][8] At 100 mg/kg, the effect is maintained for 4 hours in the heart and liver, but not in the skin.[3][7] The 50 mg/kg dose is no longer significantly effective in any of these organs at 4 hours post-injection.[3][7]
- How should TDI-011536 be prepared for in vivo administration? For intraperitoneal injection in mice, TDI-011536 can be dissolved in Kolliphor HS 15.[3] For stock solutions, DMSO can be used.[9] It is recommended to prepare fresh solutions for immediate use.[9]

#### Organ-Specific Considerations

- Are there differences in the effective dosage of TDI-011536 across different organs? Yes, the
  effective dosage and duration of action can vary between organs. For instance, at a 100
  mg/kg dose in mice, the reduction in pYAP is sustained for at least 4 hours in the heart and
  liver, but this effect is diminished in the skin by the 4-hour mark.[3][7]
- Has TDI-011536 been tested in retinal models? Yes, TDI-011536 has been shown to be
  effective in promoting the proliferation of Müller glia in human retinal organoids at a
  concentration of 3 μΜ.[3][7] It has also been used in an in vivo rabbit model of retinal injury,
  where intravitreal administration promoted regeneration of the retinal pigment epithelium.[5]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                                                                 | Possible Cause                                                                                                                             | Recommendation                                                                                                                                                                                                                                        |
|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No significant reduction in pYAP levels observed in the target organ.                                                                 | Insufficient Dosage: The administered dose may be too low for the specific organ or experimental model.                                    | Increase the dosage of TDI-<br>011536. A dose of 200 mg/kg<br>(i.p.) has been shown to be<br>effective in the heart, liver, and<br>skin of mice.[3][8]                                                                                                |
| Incorrect Timing of Analysis: The time point for tissue collection and analysis may not align with the peak activity of the compound. | For a 200 mg/kg dose, significant pYAP reduction is observed at 2 and 4 hours post-injection.[3] Consider these time points for analysis.  |                                                                                                                                                                                                                                                       |
| Poor Bioavailability: The compound may not be reaching the target organ in sufficient concentrations.                                 | Ensure proper preparation and administration of the compound. For i.p. injections, using a vehicle like Kolliphor HS 15 is recommended.[3] |                                                                                                                                                                                                                                                       |
| High variability in results between experimental animals.                                                                             | Inconsistent Drug Administration: Variations in injection technique or volume can lead to inconsistent dosing.                             | Standardize the injection procedure and ensure accurate volume administration based on the animal's body weight.                                                                                                                                      |
| Biological Variability: Individual animal differences can contribute to varied responses.                                             | Increase the number of animals per group to improve statistical power and account for biological variability.                              |                                                                                                                                                                                                                                                       |
| Observed toxicity or adverse effects.                                                                                                 | High Dosage: The administered dose may be approaching toxic levels.                                                                        | While TDI-011536 is reported to be not unduly toxic, it is always advisable to perform a dose-response study to determine the optimal therapeutic window for your specific model.[3][7] Consider reducing the dosage if adverse effects are observed. |



# **Data Summary Tables**

Table 1: In Vivo Dosage and Efficacy of TDI-011536 in Mice



| Dosage<br>(mg/kg, i.p.) | Organ | Time Point | Effect on<br>pYAP/tYAP<br>Ratio | Reference |
|-------------------------|-------|------------|---------------------------------|-----------|
| 200                     | Heart | 2 hours    | Remarkable reduction            | [3]       |
| 200                     | Heart | 4 hours    | Greatly reduced                 | [3][8]    |
| 200                     | Liver | 2 hours    | Remarkable reduction            | [3]       |
| 200                     | Liver | 4 hours    | Greatly reduced                 | [3][8]    |
| 200                     | Skin  | 2 hours    | Remarkable reduction            | [3]       |
| 200                     | Skin  | 4 hours    | Greatly reduced                 | [3][8]    |
| 100                     | Heart | 2 hours    | Profound reduction              | [3][7]    |
| 100                     | Heart | 4 hours    | pYAP remains<br>low             | [3][8]    |
| 100                     | Liver | 2 hours    | Profound reduction              | [3][7]    |
| 100                     | Liver | 4 hours    | pYAP remains<br>low             | [3][8]    |
| 100                     | Skin  | 2 hours    | Profound reduction              | [3][7]    |
| 100                     | Skin  | 4 hours    | pYAP largely<br>recovers        | [3][8]    |
| 50                      | Heart | 2 hours    | Profound reduction              | [3][7]    |
| 50                      | Heart | 4 hours    | pYAP has<br>recovered           | [3][8]    |
|                         |       |            |                                 |           |



| 50 | Liver | 2 hours | Profound reduction    | [3][7] |
|----|-------|---------|-----------------------|--------|
| 50 | Liver | 4 hours | pYAP has<br>recovered | [3][8] |
| 50 | Skin  | 2 hours | Profound reduction    | [3][7] |
| 50 | Skin  | 4 hours | pYAP has<br>recovered | [3][8] |

Table 2: In Vitro Efficacy of TDI-011536

| Assay                        | System                     | Concentration | Effect                                          | Reference |
|------------------------------|----------------------------|---------------|-------------------------------------------------|-----------|
| LATS Kinase<br>Inhibition    | In vitro assay             | IC50: 0.76 nM | Potent inhibition of LATS kinases               | [6]       |
| YAP<br>Phosphorylation       | Cell-based assay           | EC50: 10 nM   | Prevention of YAP phosphorylation               | [6]       |
| YAP<br>Phosphorylation       | Human Retinal<br>Organoids | 3 μM (24h)    | ~80% reduction in YAP phosphorylation           | [3][6]    |
| Müller Glia<br>Proliferation | Human Retinal<br>Organoids | 3 μM (5 days) | Tenfold increase in EdU and Sox9 positive cells | [7]       |

## **Experimental Protocols**

In Vivo Administration of TDI-011536 in Mice

- Preparation of Dosing Solution:
  - $\circ$  Dissolve **TDI-011536** in 10% Kolliphor HS 15 to the desired concentration (e.g., for a 200 mg/kg dose in a 25g mouse with an injection volume of 100  $\mu$ L, the concentration would



be 50 mg/mL).

- Ensure the compound is fully dissolved by sonication if necessary.
- Prepare the vehicle control solution (10% Kolliphor HS 15) in parallel.
- Animal Dosing:
  - Use male 8-week-old mice.
  - Administer the prepared TDI-011536 solution or vehicle control via intraperitoneal (i.p.) injection.
  - The injection volume should be calculated based on the individual animal's body weight.
- Tissue Collection and Analysis:
  - At the desired time points (e.g., 2 or 4 hours post-injection), euthanize the mice.
  - Immediately dissect the target organs (e.g., heart, liver, skin).
  - Prepare protein lysates from the collected tissues for subsequent analysis.
- Immunoblot Analysis:
  - Perform immunoblotting on the protein lysates to assess the levels of phosphorylated YAP (pYAP) and total YAP (tYAP).
  - Use an antibody specific for YAP phosphorylated at residue S127.
  - Include a loading control such as GAPDH to ensure equal protein loading.

### Treatment of Human Retinal Organoids

- Organoid Culture:
  - Culture human retinal organoids derived from induced pluripotent stem cells in long-term culture medium.



#### • TDI-011536 Treatment:

- Prepare a stock solution of TDI-011536 in DMSO.
- Dilute the stock solution in the culture medium to the desired final concentration (e.g., 3 μM).
- $\circ\,$  For proliferation assays, supplement the medium with 10  $\mu\text{M}$  5-ethynyl-2'-deoxyuridine (EdU).
- Treat the organoids for the desired duration (e.g., 24 hours for phosphorylation studies, 5 days for proliferation assays).

#### Analysis:

- For phosphorylation analysis, lyse the organoids and perform immunoblotting for pYAP and tYAP.
- For proliferation analysis, fix and section the organoids.
- Perform immunostaining for EdU and a cell-specific marker (e.g., Sox9 for Müller glia).
- Quantify the percentage of double-positive cells.

## **Visualizations**





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway and the inhibitory action of **TDI-011536** on LATS1/2 kinases.





Click to download full resolution via product page

Caption: A generalized experimental workflow for in vivo testing of **TDI-011536** in mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. selleck.co.jp [selleck.co.jp]
- 2. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. TDI-011536 | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. TDI-011536 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- To cite this document: BenchChem. [optimizing TDI-011536 dosage for different organs].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831577#optimizing-tdi-011536-dosage-for-different-organs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com